2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

Sigma-1 receptor SSRI pharmacology radioligand binding

2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine (CAS 61718-81-8), also known as fluvoxamine free base, is an oxime O-ether and a selective serotonin reuptake inhibitor (SSRI). It is a (trifluoromethyl)benzene derivative that functions pharmacologically by inhibiting presynaptic serotonin reuptake via the serotonin transporter (SERT).

Molecular Formula C15H21F3N2O2
Molecular Weight 318.33 g/mol
CAS No. 61718-81-8
Cat. No. B12428552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
CAS61718-81-8
Molecular FormulaC15H21F3N2O2
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESCOCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3
InChIKeyCJOFXWAVKWHTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.34e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine CAS 61718-81-8: Free Base SSRI for Serotonin Transporter and Sigma-1 Receptor Research


2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine (CAS 61718-81-8), also known as fluvoxamine free base, is an oxime O-ether and a selective serotonin reuptake inhibitor (SSRI). It is a (trifluoromethyl)benzene derivative that functions pharmacologically by inhibiting presynaptic serotonin reuptake via the serotonin transporter (SERT) [1]. Unlike the maleate salt (CAS 61718-82-8) used in pharmaceutical formulations, this free base form (MW 318.33 g/mol) is the neutral chemical entity often used as a reference standard, starting material for salt formation, or for in vitro research where the salt counterion may interfere with assay conditions . The (E)-isomer is the pharmacologically active stereoisomer, and the compound is recognized in authoritative databases including ChEBI (CHEBI:93274) and the RCSB PDB (ligand ID: FVX) [2].

Why Fluvoxamine Free Base Cannot Be Interchanged with Generic SSRIs or the Maleate Salt in Research Procurement


Although all SSRIs share the common mechanism of serotonin reuptake inhibition, they differ substantially in their chemical structure, metabolism, and pharmacokinetics, most critically in their potential to cause drug-drug interactions through differential cytochrome P450 inhibition [1]. Fluvoxamine stands apart as the only SSRI that is a potent inhibitor of CYP1A2 and a high-affinity sigma-1 receptor agonist; in contrast, paroxetine and fluoxetine are potent CYP2D6 inhibitors, sertraline is a sigma-1 antagonist, and citalopram has minimal CYP interactions [2][3]. Furthermore, substituting fluvoxamine free base (CAS 61718-81-8) with the maleate salt (CAS 61718-82-8) introduces a counterion that alters molecular weight (434.41 vs. 318.33 g/mol), solubility, and dosing calculations, making the free base essential for specific analytical, formulation, and in vitro studies where precise molar equivalency or salt-free conditions are required [4].

Quantitative Differentiation Guide: Fluvoxamine Free Base vs. In-Class SSRIs


Sigma-1 Receptor Affinity: Fluvoxamine vs. Paroxetine, Sertraline, Fluoxetine, and Citalopram

Fluvoxamine exhibits the highest affinity for sigma-1 receptors among all SSRIs, with a Ki of 36 nM, making it approximately 52-fold more potent than paroxetine (Ki = 1893 nM) [1][2]. The rank order of sigma-1 affinity is: fluvoxamine (Ki = 36 nM) > sertraline (Ki = 57 nM) > fluoxetine (Ki = 240 nM) > citalopram (Ki = 292 nM) > paroxetine (Ki = 1893 nM) [3]. Crucially, fluvoxamine acts as a sigma-1 receptor agonist, whereas sertraline is a sigma-1 antagonist, representing a fundamental functional divergence within the same class [3].

Sigma-1 receptor SSRI pharmacology radioligand binding neuropharmacology

CYP1A2 Inhibition Potency: Fluvoxamine vs. All Other SSRIs

Fluvoxamine is the only SSRI that acts as a potent inhibitor of cytochrome P450 1A2 (CYP1A2), with an IC50 of 0.3 µM for 7-ethoxyresorufin O-deethylase activity in human liver microsomes [1]. In contrast, other SSRIs including citalopram, fluoxetine, paroxetine, and sertraline show either weak or no inhibition of CYP1A2-mediated metabolism [2]. The apparent inhibition constant (Ki) for fluvoxamine against theophylline metabolism pathways is in the range of 0.05-0.29 µM, whereas seven other SSRIs demonstrated negligible inhibition [1].

CYP450 inhibition drug-drug interaction liver microsomes CYP1A2

E/Z Isomer Stereochemical Purity: Procurement-Grade Specification vs. Generic SSRIs

The pharmacological activity of fluvoxamine resides exclusively in the (E)-isomer (trans configuration of the oxime ether C=N double bond); the (Z)-isomer is pharmacologically inactive and represents an impurity [1]. The British Pharmacopoeia strictly limits the (Z)-isomer content to less than 0.5% (w/w) in fluvoxamine drug substance, requiring a minimum (E)-isomer purity of 99.5% [2]. This stereochemical quality requirement is absent for non-oxime ether SSRIs such as fluoxetine and paroxetine, though fluoxetine and citalopram are racemic mixtures of chiral enantiomers with differing pharmacological profiles [3].

stereochemical purity pharmacopoeial specification E/Z isomerism quality control

Elimination Half-Life and Active Metabolite Profile: Fluvoxamine vs. Fluoxetine

Fluvoxamine has a mean elimination half-life of 15.6 hours and produces no pharmacologically active metabolites [1]. This contrasts markedly with fluoxetine, which has a half-life of 48-72 hours and produces norfluoxetine, an active metabolite with an extended half-life of 7-15 days (96-384 hours) [1][2]. This difference results in fluvoxamine reaching steady-state within approximately 7 days versus 28-35 days for fluoxetine, and allows for complete washout within approximately 3-4 days after discontinuation versus several weeks for fluoxetine [1].

pharmacokinetics half-life active metabolites drug washout

Sigma-1 Receptor-Mediated Neurite Outgrowth: Functional Selectivity of Fluvoxamine vs. Sertraline and Paroxetine

Fluvoxamine, but not sertraline or paroxetine, significantly potentiates nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, an effect that is completely antagonized by the selective sigma-1 receptor antagonist NE-100 [1][2]. In vivo, subchronic administration of fluvoxamine, but not sertraline or paroxetine, significantly improves phencyclidine (PCP)-induced cognitive deficits in mice, with the effect also blocked by NE-100 co-administration [1]. This functional sigma-1 receptor-mediated neurotrophic action is absent in sertraline (a sigma-1 antagonist) and paroxetine (very low sigma-1 affinity), despite their shared SERT inhibition [3].

neurite outgrowth sigma-1 receptor PC12 cells neuroplasticity NGF

Best-Fit Research and Industrial Applications for 2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine (CAS 61718-81-8)


Sigma-1 Receptor Neuropharmacology and Neuroprotection Studies

Use fluvoxamine free base as the preferred sigma-1 receptor agonist tool compound for investigating sigma-1-mediated neuroplasticity, neuroprotection, and cognitive enhancement. With a sigma-1 Ki of 36 nM (52-fold higher affinity than paroxetine) and functional agonism confirmed by NGF-induced neurite outgrowth assays, fluvoxamine is the only SSRI that can simultaneously inhibit SERT and activate sigma-1 receptors. This dual mechanism is critical for studies of endoplasmic reticulum stress, neurosteroidogenesis, and neurotrophic signaling pathways [1][2].

CYP1A2-Mediated Drug-Drug Interaction Studies and In Vitro Metabolism Assays

Deploy fluvoxamine free base as a potent and selective CYP1A2 inhibitor (IC50 = 0.3 µM) in human liver microsome and hepatocyte assays to investigate CYP1A2-mediated metabolic pathways and drug-drug interaction potential. As the only SSRI with potent CYP1A2 inhibition, it serves as a class-specific probe to assess interactions with co-administered drugs metabolized by CYP1A2, including theophylline, clozapine, olanzapine, and caffeine. This makes it indispensable for in vitro ADME-Tox panels requiring a CYP1A2 inhibitor [3][4].

Analytical Reference Standard and Pharmacopoeial Quality Control

Utilize the free base as a certified reference standard for HPLC, NMR, and mass spectrometry method development, calibration, and validation, particularly for the quantification of fluvoxamine in pharmaceutical formulations and biological matrices. The British Pharmacopoeia specification requiring ≤ 0.5% (Z)-isomer content demands a high-purity (E)-isomer reference material. The free base (CAS 61718-81-8) is the definitive chemical entity for establishing system suitability and chromatographic peak identity without interference from maleate counterion signals [5].

Pharmacokinetic Studies Requiring Rapid Washout and No Active Metabolite Confounding

Select fluvoxamine free base for preclinical pharmacokinetic and pharmacodynamic studies, particularly in cross-over designs or behavioral assays where a short half-life (15.6 h) and the absence of active metabolites are advantageous. Unlike fluoxetine (t1/2 = 48-72 h with active norfluoxetine t1/2 = 7-15 days), fluvoxamine achieves steady state within 7 days and washes out completely within 3-4 days, minimizing carryover effects and simplifying the interpretation of concentration-effect relationships [6].

Quote Request

Request a Quote for 2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.